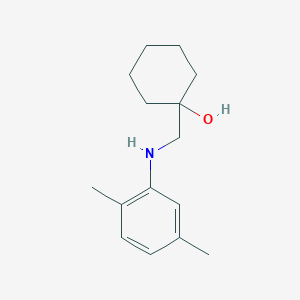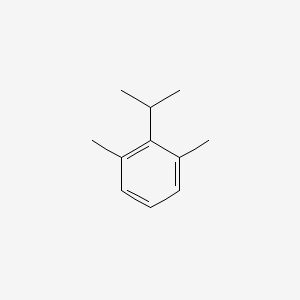
2,6-Dimethylisopropylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethylisopropylbenzene: is an organic compound classified as an aromatic hydrocarbon. It consists of a benzene ring substituted with two methyl groups and an isopropyl group at the 2 and 6 positions. This compound is a colorless liquid that is immiscible in water but soluble in organic solvents. It is used in various industrial applications due to its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,6-Dimethylisopropylbenzene can be synthesized through the alkylation of benzene with propylene in the presence of a Lewis acid catalyst such as aluminum trichloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_6 + \text{CH}_3\text{CH}=\text{CH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}(\text{CH}_3)_2 ] [ \text{C}_6\text{H}_5\text{CH}(\text{CH}_3)_2 + \text{CH}_3\text{CH}=\text{CH}_2 \rightarrow \text{C}_6\text{H}_4(\text{CH}(\text{CH}_3)_2)_2 ]
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of large-scale reactors where benzene and propylene are continuously fed into the system. The reaction is catalyzed by aluminum trichloride, and the product is separated and purified through distillation.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dimethylisopropylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides, which are useful as radical initiators for polymerization.
Electrophilic Aromatic Substitution: It can undergo halogenation, nitration, and sulfonation reactions typical of aromatic hydrocarbons.
Reduction: The compound can be reduced to form corresponding hydrocarbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Electrophilic Aromatic Substitution: Reagents such as chlorine, bromine, nitric acid, and sulfuric acid are used under controlled conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Major Products:
Oxidation: Formation of hydroperoxides.
Electrophilic Aromatic Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Reduction: Formation of corresponding hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethylisopropylbenzene has several applications in scientific research and industry:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential use in drug development.
Industry: Used as a solvent and in the production of polymers and resins.
Wirkmechanismus
The mechanism of action of 2,6-Dimethylisopropylbenzene involves its interaction with molecular targets through its aromatic ring and alkyl substituents. The compound can participate in various chemical reactions, influencing molecular pathways and processes. For example, in oxidation reactions, it forms hydroperoxides that can initiate radical polymerization.
Vergleich Mit ähnlichen Verbindungen
- 1,2-Diisopropylbenzene
- 1,3-Diisopropylbenzene
- 1,4-Diisopropylbenzene
Comparison: 2,6-Dimethylisopropylbenzene is unique due to the specific positioning of its methyl and isopropyl groups, which influence its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different reactivity in electrophilic aromatic substitution and oxidation reactions due to steric and electronic effects.
Eigenschaften
CAS-Nummer |
14411-75-7 |
|---|---|
Molekularformel |
C11H16 |
Molekulargewicht |
148.24 g/mol |
IUPAC-Name |
1,3-dimethyl-2-propan-2-ylbenzene |
InChI |
InChI=1S/C11H16/c1-8(2)11-9(3)6-5-7-10(11)4/h5-8H,1-4H3 |
InChI-Schlüssel |
IVCIQLTVLDOHKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


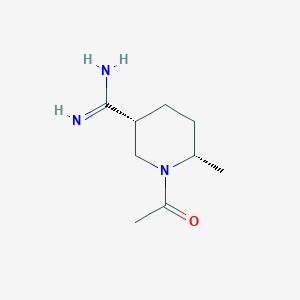
![[3-(Aminomethyl)cyclohexyl]methanol hydrochloride](/img/structure/B13341763.png)
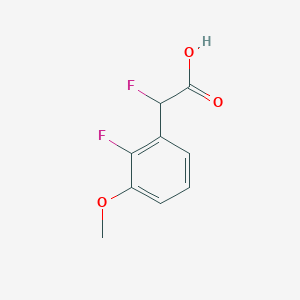
![3-Bromo-2-isopropyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B13341776.png)


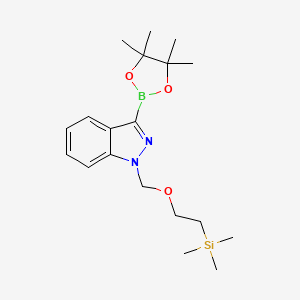
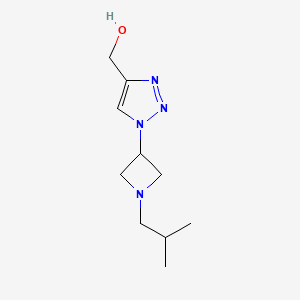


![3-[3-(Trifluoromethoxy)phenyl]cyclobutan-1-amine](/img/structure/B13341820.png)

![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3(2H)-thione](/img/structure/B13341845.png)
